N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA
Description
N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA is a urea derivative featuring a rigid adamantyl group and a 2-ethoxybenzyl substituent. The adamantane moiety confers high lipophilicity and metabolic stability, while the ethoxybenzyl group introduces aromatic and ether functionalities that may enhance binding to biological targets.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2-ethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-24-18-6-4-3-5-17(18)13-21-19(23)22-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOVAHJFKVTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-(2-ethoxybenzyl)urea typically involves the reaction of adamantylamine with an appropriate isocyanate or carbamate. One common method involves the reaction of adamantylamine with 2-ethoxybenzyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-1-adamantyl-N’-(2-ethoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity starting materials and solvents, as well as rigorous purification techniques such as recrystallization or chromatography, would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted urea derivatives with different functional groups.
Scientific Research Applications
N-1-adamantyl-N’-(2-ethoxybenzyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Adamantyl-containing ureas are investigated for their potential as antiviral, anticancer, and neuroprotective agents. The rigidity and lipophilicity of the adamantyl group can enhance the bioavailability and efficacy of these compounds.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique physical properties.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibitors, where the compound can block the catalytic activity of the enzyme and modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters of N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA and related compounds:
*Estimated based on substituent contributions; †Data inferred from analogs.
Key Observations:
- The 2-ethoxybenzyl substituent in the target compound may balance this with moderate polarity from the ether group.
- Thermal Stability : N-(1-ADAMANTYL)UREA exhibits a high melting point (250°C), attributed to strong hydrogen bonding in the urea core . Substituted derivatives likely have lower melting points due to steric hindrance.
- Toxicity : Nitroso derivatives (e.g., 3-(1-ADAMANTYL)-1-(2-FLUOROETHYL)-1-NITROSOUREA) show mutagenicity, emphasizing the impact of functional group choice on safety .
Pharmacological and Biochemical Profiles
Enzyme Inhibition
- N-(1-ADAMANTYL)-N'-(4-GUANIDINOBENZYL)UREA (WX-293T): Binds selectively to the S1 pocket of urokinase-type plasminogen activator (uPA), inhibiting its proteolytic activity. This compound serves as a lead for antimetastatic drugs due to its non-peptidic structure and high selectivity .
- Target Compound: The 2-ethoxybenzyl group may target hydrophobic subsites (e.g., S3/S4 pockets in proteases) similarly to WX-293T’s 4-guanidinobenzyl group. Ethoxy’s electron-donating effects could modulate binding affinity compared to guanidine’s charge.
Antimicrobial and Metabolic Activity
- N-(1-ADAMANTYL)carbothioamide derivatives: Exhibit broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL) and hypoglycemic effects in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
